molecular formula C8H15N3O B099294 [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea CAS No. 16983-61-2

[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea

Cat. No. B099294
CAS RN: 16983-61-2
M. Wt: 169.22 g/mol
InChI Key: GDSRGMSZGJIYDD-ZUVZAJTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea, also known as EPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. EPU is a urea derivative that has a unique structure and properties, which make it a promising candidate for various applications.

Mechanism Of Action

The mechanism of action of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea is not fully understood. However, studies have shown that [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea exerts its biological activity by inhibiting the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription. [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea also induces apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.

Biochemical And Physiological Effects

[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has been shown to have various biochemical and physiological effects. Studies have shown that [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea also has anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. Additionally, [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

Advantages And Limitations For Lab Experiments

[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activity can be easily measured using various assays. However, [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has poor solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea. One potential area of research is the development of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea analogs with improved stability and solubility. Another area of research is the investigation of the molecular mechanism of action of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea. Understanding the mechanism of action of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea could lead to the development of more potent and selective anti-cancer agents. Additionally, the potential application of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea in other fields, such as neurodegenerative diseases and inflammation, could be explored.

Synthesis Methods

The synthesis of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea involves the reaction of ethyl acetoacetate and phenyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea. The yield of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea is high, and the compound can be easily purified through recrystallization.

Scientific Research Applications

[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has been extensively studied for its potential application in various fields. One of the most significant applications of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea is in the field of cancer research. Studies have shown that [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea exerts its anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has also been shown to enhance the efficacy of chemotherapy drugs when used in combination.

properties

CAS RN

16983-61-2

Product Name

[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

[(Z)-[(E)-2-ethylpent-2-enylidene]amino]urea

InChI

InChI=1S/C8H15N3O/c1-3-5-7(4-2)6-10-11-8(9)12/h5-6H,3-4H2,1-2H3,(H3,9,11,12)/b7-5+,10-6-

InChI Key

GDSRGMSZGJIYDD-ZUVZAJTGSA-N

Isomeric SMILES

CC/C=C(\CC)/C=N\NC(=O)N

SMILES

CCC=C(CC)C=NNC(=O)N

Canonical SMILES

CCC=C(CC)C=NNC(=O)N

synonyms

2-Ethyl-2-pentenal semicarbazone

Origin of Product

United States

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